Relative Rate of Nitro Group Reduction: p-Cyclohexyl Matches p-Isopropyl but Differs from p-tert-Butyl and p-Ethyl Analogs
In a direct comparative study of para-alkylated nitrobenzenes, the relative rate of nitro group reduction by sodium hydrosulphide in aqueous ethanol was measured via initial rates of hydrodisulphide production. The rank order was: p-H (fastest) > p-tert-butyl > p-isopropyl ≈ p-cyclohexyl > p-ethyl > p-methyl-nitrobenzene (slowest) [1]. This places p-cyclohexylnitrobenzene in the mid-range of reactivity—significantly slower than p-tert-butylnitrobenzene but faster than p-ethylnitrobenzene—and equivalent to p-isopropylnitrobenzene. The result aligns with the hyperconjugative order of electron release by the alkyl groups [1].
| Evidence Dimension | Relative rate of nitro group reduction by NaSH in aqueous ethanol |
|---|---|
| Target Compound Data | p-Cyclohexylnitrobenzene: reduction rate equivalent to p-isopropylnitrobenzene; rank position 3–4 (tied) among 6 para-alkylated nitrobenzenes tested |
| Comparator Or Baseline | p-tert-Butylnitrobenzene: faster (rank 2); p-Isopropylnitrobenzene: equivalent (rank 3–4 tied); p-Ethylnitrobenzene: slower (rank 5); p-Methylnitrobenzene: slowest (rank 6); p-H (nitrobenzene): fastest (rank 1) |
| Quantified Difference | Rate rank order: p-H > p-t-Bu > p-iPr ≈ p-cyclohexyl > p-Et > p-Me. p-Cyclohexyl is slower than p-t-Bu and faster than p-Et (exact fold-differences not numerically reported in accessible record). |
| Conditions | Reduction by sodium hydrosulphide in aqueous ethanol at initial rate conditions; hydrodisulphide production measured (Can. J. Chem., 1963) |
Why This Matters
When designing reduction-based synthetic routes (e.g., conversion to 4-cyclohexylaniline), the reaction time and catalyst loading must be calibrated to this specific reduction rate; using p-tert-butylnitrobenzene kinetics as a proxy would overestimate reactivity, while using p-ethylnitrobenzene data would underestimate it.
- [1] Canadian Journal of Chemistry. The Baker-Nathan Effect Observed in the Relative Rates of Reduction of Several Para-Alkylated Nitrobenzenes by Sodium Hydrosulphide. Can. J. Chem. 1963, 41(5). Order: p-H > p-t-butyl > p-isopropyl ≈ p-cyclohexyl > p-ethyl > p-methyl-nitrobenzene. View Source
